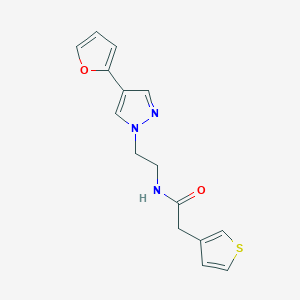

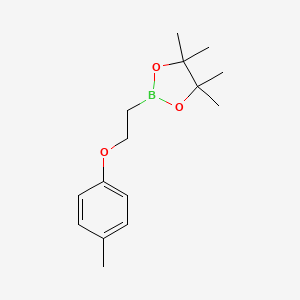

![molecular formula C8H16ClNO2 B2378315 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride CAS No. 2460755-85-3](/img/structure/B2378315.png)

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2460755-85-3 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2.ClH/c1-10-6-8-3-2-7 (9,4-8)5-11-8;/h2-6,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique

Chemical Reactions and Synthesis Techniques

- 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride is involved in various chemical reactions, including the Demjanov and Tiffeneau-Demjanov ring enlargements. These reactions are used for stereo- and regioselective additions to soft electrophiles, contributing significantly to the field of organic chemistry and synthesis techniques (Fattori, Henry, & Vogel, 1993).

Improved Synthesis Methods

- The compound has been a subject of research focusing on improved synthesis methods. For example, an efficient method for its synthesis from trans-4-hydroxy-l-proline was developed, highlighting advancements in the preparation of this chemical (Zhang, Li, Lin, & Huang, 2014).

Application in Antiviral Research

- Research on derivatives of this compound includes their use in synthesizing new 1′-homocarbanucleoside analogs. These analogs, featuring a substituted bicyclo[2.2.1]heptane skeleton, have been studied for their potential antiviral properties against HSV-1, demonstrating the compound's relevance in medicinal chemistry (Tănase et al., 2019).

Polyfunctionalized Heptane Building Blocks

- The compound has been utilized in new methodologies to prepare polyfunctionalized heptane building blocks with multiple stereocenters. Such methodologies are essential in complex organic synthesis, like in the preparation of Ionomycin subunits (Montaña, García, & Grima, 1999).

Muscarinic Activities

- In the field of medicinal chemistry, the compound and its derivatives have been investigated for their receptor-binding affinity and efficacy as muscarinic ligands. This indicates its potential application in developing drugs targeting the muscarinic receptors (Macleod et al., 1990).

Catalysis Research

- The compound has also been a subject of research in catalysis, particularly in studies involving rhodium complexes. Such studies are pivotal in understanding catalytic reactions and developing new catalytic processes (Hung-Low et al., 2005).

Anticancer Activity

- Research into the compound's derivatives includes their synthesis and evaluation for anticancer activity. This highlights its potential use in designing new therapeutic agents (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The primary targets of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride are currently unknown

Biochemical Pathways

The biochemical pathways affected by 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride are currently unknown . Understanding the affected pathways and their downstream effects requires further investigation.

Propriétés

IUPAC Name |

1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-10-6-8-3-2-7(9,4-8)5-11-8;/h2-6,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLLMFGIVGZRMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC12CCC(C1)(CO2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2378232.png)

![(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378233.png)

![Ethyl 2-[(4-hydroxyphenyl)carbonylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2378236.png)

![(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B2378244.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2378254.png)